Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a chlorine substituent at position 8, a phenethylamino group at position 4, and an ester moiety at position 2. This compound belongs to a broader class of 1,2-dihydroquinoline-3-carboxylates, which are studied for their diverse pharmacological activities, including enzyme inhibition and calcium channel modulation . Its synthesis typically involves multi-step reactions starting from isatoic anhydride, as seen in analogous pathways .
Properties
CAS No. |
1242854-90-5 |
|---|---|
Molecular Formula |
C20H19ClN2O3 |
Molecular Weight |
370.83 |
IUPAC Name |
ethyl 8-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-26-20(25)16-18(22-12-11-13-7-4-3-5-8-13)14-9-6-10-15(21)17(14)23-19(16)24/h3-10H,2,11-12H2,1H3,(H2,22,23,24) |
InChI Key |
KRHBXMREDWMFKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Introducing chlorine at position 8 requires careful control to avoid polyhalogenation. The method described in US3567732A employs phosphorus oxychloride (POCl₃) and iodine to chlorinate tetrahydroquinoline intermediates. For example, 4-oxo-8-chloro-1,2,3,4-tetrahydroquinoline is treated with POCl₃ and iodine at 85–90°C, yielding 4,8-dichloroquinoline after oxidation. Adapting this protocol, chlorination at position 8 could precede the introduction of the phenethylamino group to minimize competing reactions.
Introduction of the Phenethylamino Group at Position 4
Amination at position 4 presents a challenge due to the electron-deficient nature of the quinoline ring. The MBH acetate methodology demonstrates that tertiary amines can be introduced via nucleophilic substitution. Reacting a chloroquinoline intermediate with phenethylamine in the presence of a base (e.g., K₂CO₃) in DMF at elevated temperatures could facilitate this substitution. For instance, methanesulfonamide reacts with MBH acetates at 23°C to yield dihydroquinolines, suggesting that similar conditions might permit phenethylamine incorporation.
Oxidation to the 2-Oxo Functionality
The 2-oxo group can be introduced via oxidation of a dihydroquinoline precursor. In the synthesis of ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, oxidation occurs during cyclization under reflux conditions. For the target compound, treating 1,2-dihydroquinoline with an oxidizing agent such as MnO₂ or DDQ (dichlorodicyanoquinone) could yield the 2-oxo derivative.
Integrated Synthetic Protocol
Combining these methodologies, a plausible synthetic route involves:
- Quinoline Core Formation :
- Chlorination at Position 8 :
- Phenethylamino Substitution :
- Oxidation to 2-Oxo :
Analytical and Characterization Data
Critical characterization data for intermediates and the final product should include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the compound's potential as an antibacterial agent, particularly against resistant strains of bacteria. The mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication.
Key Findings:
- A derivative of 2-oxo-1,2-dihydroquinoline showed potent activity against Escherichia coli DNA gyrase with an IC50 value of 0.0017 μM, indicating a strong inhibitory effect on bacterial growth .
- The study emphasized the need for new classes of antibiotics due to rising resistance levels, positioning compounds like ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate as promising candidates in drug discovery efforts .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies:
- A study synthesized derivatives of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, revealing their effectiveness against breast cancer cells. These compounds exhibited notable antiproliferative activity, suggesting potential applications in cancer therapy .
Biological Evaluation:
- The synthesized compounds were tested against human breast cancer cell lines (MCF-7), showing IC50 values in the low micromolar range. This indicates their potential for selective targeting of cancerous cells while minimizing effects on normal cells .
Synthesis Methodologies
The synthesis of this compound involves several key steps that enhance its yield and purity.
Synthesis Steps:
- Starting Materials: The synthesis typically begins with commercially available quinoline derivatives.
- Reagents: Common reagents include thiourea and anhydrous potassium carbonate to facilitate cyclization reactions.
- Optimization: Techniques such as isothermal titration calorimetry (ITC) are utilized to optimize reaction conditions and improve yields .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Observations:
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position of Halogen Substituents
- Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (): Structural difference: Chlorine at position 6 instead of 8; phenyl group at position 3. Crystallography: The dihydroquinoline core is nearly planar (r.m.s. deviation = 0.033 Å). The phenyl group at position 4 is twisted by 64.9° relative to the quinoline plane, forming R₂²(8) hydrogen-bonded dimers via N–H···O interactions . Biological implications: Substitutions at position 4 (phenyl vs.
- Activity: Inhibits NAD(P)H:quinone oxidoreductase 1, suggesting halogen position impacts enzyme selectivity .
Amino vs. Hydroxy/Phenyl Groups at Position 4
- Ethyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (): Structural difference: Hydroxy group at position 4; bromine at position 4. Synthesis: Sodium hydride and diethyl malonate yield intermediates with distinct reactivity due to the hydroxy group’s polarity .
- Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 75483-04-4, ): Structural difference: Methyl group at position 1; chlorine at position 4. Crystallography: Methylation at position 1 may reduce planarity, affecting packing efficiency .
Crystallographic and Hydrogen-Bonding Patterns
Biological Activity
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family. This compound has garnered attention in the scientific community due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound allow it to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Quinoline core : A bicyclic structure that is foundational for many biologically active compounds.
- Chloro group : Introduced at the 8-position, which may influence the compound's reactivity and biological activity.
- Oxo group : Present at the 2-position, contributing to its electrophilic character.
- Phenethylamino group : Attached at the 4-position, which may enhance its binding affinity to biological targets.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism of action appears to involve:
- Inhibition of cell proliferation : The compound has been shown to reduce the viability of cancer cells significantly.
- Cell cycle arrest : It induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various bacterial strains. Studies have reported:
- Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or proliferation.
- DNA Interaction : It may bind to DNA or interfere with DNA replication processes.
- Signal Transduction Modulation : The phenethylamino group could modulate signaling pathways associated with cell survival and apoptosis.
Study on Anticancer Effects
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.
Study on Antimicrobial Properties
In another investigation focusing on antimicrobial efficacy, this compound was tested against various pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus.
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer:
The compound can be synthesized via a condensation reaction between a substituted (2-aminoaryl)ketone and diethyl malonate, catalyzed by piperidine. Key steps include:
- Reaction Conditions : Heating at 453 K under reflux in ethanol or ethyl acetate .
- Purification : Crude product extraction with ethyl acetate, followed by silica-gel column chromatography (petroleum ether/ethyl acetate gradient). Single crystals are obtained via recrystallization from ethyl acetate .
- Monitoring : Reaction progress tracked by TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .
Advanced: How are hydrogen-bonding motifs and crystal packing analyzed in its structure?
Methodological Answer:
Hydrogen-bonding networks are characterized using:
- X-ray Crystallography : Resolve N–H⋯O interactions (e.g., R₂²(8) dimers observed at 50.3° twists in related quinoline derivatives) .
- Graph Set Analysis : Apply Etter’s formalism to classify motifs (e.g., D(2) or C(4) chains) using software like Mercury .
- Validation : Cross-check hydrogen-bond geometries (distance: ~2.8–3.0 Å; angle: 150–170°) against Cambridge Structural Database (CSD) trends .
Basic: What spectroscopic and crystallographic techniques validate its structure?
Methodological Answer:
- X-ray Diffraction (XRD) : Monoclinic space group (e.g., P2₁/c) with unit cell parameters (a = 10.176 Å, β = 115.463°) determined via MoKα radiation (λ = 0.71073 Å). Data processed with SHELX (SADABS for absorption correction) .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR identifies carbonyl stretches (~1700 cm⁻¹) .
- Purity : HPLC (C18 column, acetonitrile/water) with >95% purity threshold .
Advanced: How to resolve discrepancies in crystallographic refinement (e.g., high R-factors or disorder)?
Methodological Answer:
- Refinement Tools : Use SHELXL for anisotropic displacement parameters and riding H-atom models. For disorder, apply PART and SUMP instructions .
- Validation : Check for missed symmetry (PLATON/ADDSYM in OLEX2) and validate geometry with Mogul (bond-length/angle outliers) .
- Data Contradictions : Re-integrate problematic reflections (e.g., I > 2σ(I)) and assess Rint (<0.05 acceptable) .
Basic: What role do substituents (e.g., phenethylamino) play in molecular conformation?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., phenethylamino) induce torsional angles >50° in the quinoline core, quantified via XRD .
- Electron Density Maps : Analyze residual density peaks (>0.3 eÅ⁻³) near substituents to assess positional disorder .
- Computational Modeling : Compare DFT-optimized geometries (Gaussian09) with experimental XRD data to validate steric/electronic effects .
Advanced: How to design derivatives for enhanced bioactivity while maintaining crystallinity?
Methodological Answer:
- Functionalization : Replace the 8-chloro group with electron-withdrawing groups (e.g., CF₃) via nucleophilic substitution (K₂CO₃/DMF, 80°C) .
- Crystallinity Screening : Use high-throughput crystallization (96-well plates) with varied solvents (e.g., DMSO/EtOH). Monitor via powder XRD .
- Bioactivity Assays : Test NAD(P)H:quinone oxidoreductase inhibition (IC₅₀ < 10 µM) using fluorometric assays .
Basic: How to troubleshoot low yields in the final recrystallization step?
Methodological Answer:
- Solvent Optimization : Screen solvent mixtures (e.g., ethyl acetate/hexane vs. DCM/methanol) to improve solubility differences .
- Impurity Profiling : Analyze mother liquor via LC-MS to identify unreacted starting materials or byproducts .
- Seeding : Introduce microcrystals of the pure compound to induce nucleation .
Advanced: What computational tools predict intermolecular interactions in polymorph screening?
Methodological Answer:
- Mercury CSD : Analyze packing motifs (e.g., π-π stacking, halogen bonds) using the Materials Module .
- Hirshfeld Surfaces : Generate 2D fingerprint plots (CrystalExplorer) to quantify interaction types (e.g., H⋯O vs. H⋯Cl) .
- Polymorph Prediction : Use ab initio lattice energy calculations (DMAFit) to rank stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
